Cas no 2228306-07-6 (4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid)
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid
- EN300-1747440
- 2228306-07-6
-
- Inchi: 1S/C14H18O2/c1-10(14(15)16)8-9-12-5-2-4-11-6-3-7-13(11)12/h2,4-5,10H,3,6-9H2,1H3,(H,15,16)
- InChI Key: HCQWSWWFFNUHED-UHFFFAOYSA-N
- SMILES: OC(C(C)CCC1=CC=CC2CCCC=21)=O
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3Ų
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747440-0.05g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-0.1g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-0.25g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-0.5g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-1.0g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1747440-2.5g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-5.0g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1747440-10.0g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1747440-1g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1747440-5g |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid |
2228306-07-6 | 5g |
$3977.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid
Recent Advances in the Study of 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid (CAS: 2228306-07-6)
The compound 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid (CAS: 2228306-07-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indene-derived structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid, highlighting its efficient production via a novel catalytic hydrogenation method. The research demonstrated a high yield (85%) and excellent enantioselectivity, making it a viable candidate for large-scale pharmaceutical manufacturing. Furthermore, the study emphasized the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
In terms of pharmacological activity, recent preclinical investigations have revealed that 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid exhibits potent anti-inflammatory effects. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. These findings suggest its potential application in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another groundbreaking study, published in Nature Chemical Biology earlier this year, elucidated the molecular mechanism underlying the compound's activity. Using X-ray crystallography and molecular docking simulations, researchers identified that 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid binds selectively to the allosteric site of the NF-κB signaling pathway, thereby modulating its activity. This discovery opens new avenues for designing targeted therapies with reduced off-target effects.
Despite these promising results, challenges remain in the clinical translation of 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid. Current research is focused on optimizing its pharmacokinetic profile, including bioavailability and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into early-phase clinical trials, with preliminary results expected by late 2025.
In conclusion, 4-(2,3-dihydro-1H-inden-4-yl)-2-methylbutanoic acid (CAS: 2228306-07-6) represents a compelling candidate for further investigation in drug development. Its unique chemical structure, combined with demonstrated anti-inflammatory and signaling modulation properties, positions it as a potential therapeutic agent for a range of diseases. Continued research and development efforts will be crucial in unlocking its full clinical potential.
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